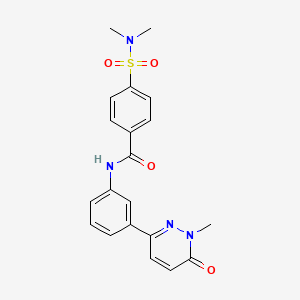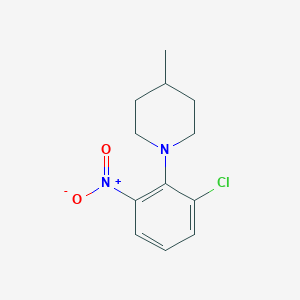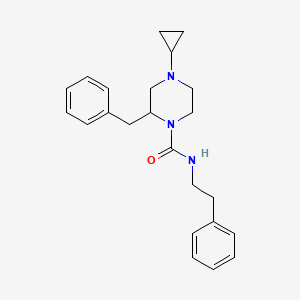
2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C21H25N3O and a molecular weight of 335.451. It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of 1-substituted fentanyl analogs, which are structurally similar to the compound , has been studied, and it was found that replacing the phenyl group of the phenethyl tail of fentanyl with alkyl, ethereal, and nitrile moieties could achieve a higher therapeutic index .Molecular Structure Analysis
The molecular structure of 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide is complex and involves several functional groups. The benzyl and cyclopropyl groups are attached to the piperazine ring, which is further substituted with a carboxamide group. The exact structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. Reactions at the benzylic position are very important for synthesis problems . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Crystal Structures
- Synthesis and Crystal Structure Analysis : Compounds with cyclopropyl and benzyl groups have been synthesized for potential anticancer screening. For example, a compound from a 1H-1,2,3-triazole-4-carboxamide library was synthesized through Dimroth reaction and amidation, showing specific crystal packing interactions and molecular orientations (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : The synthesis of new pyridine derivatives showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating the potential of cyclopropyl and benzyl groups in contributing to antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
- Synthesis of Leucine-based Cyclic Dipeptides : Cyclic dipeptides containing benzyl groups have been synthesized, showcasing the versatility of these groups in peptide synthesis and potential therapeutic applications (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).
Novel Reactions and Compound Synthesis
- Novel Reaction Mechanisms : The study of donor-acceptor cyclopropenecarboxamides revealed innovative intramolecular 1,4-addition reactions to synthesize complex nonatriene derivatives, illustrating the cyclopropyl group's role in novel synthetic pathways (Deng, Jing, Zavalij, & Doyle, 2015).
Zukünftige Richtungen
Piperidines and their derivatives, which include 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide, are a significant area of research in the pharmaceutical industry . Future research directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
2-benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-23(24-14-13-19-7-3-1-4-8-19)26-16-15-25(21-11-12-21)18-22(26)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCPZWAVTMGACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2863149.png)
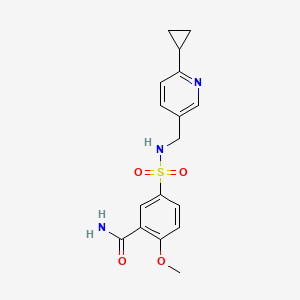

![3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2863153.png)
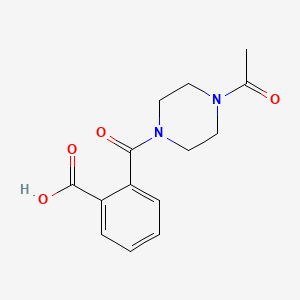
![1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2863157.png)
![7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2863158.png)
![1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2863160.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2863161.png)
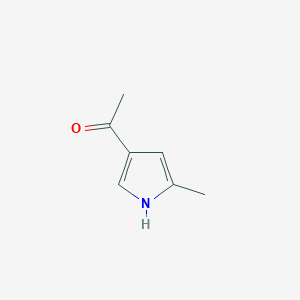
![6-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2863164.png)
